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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Hydroxy-4-methylbenzonitrile (CAS No. 18495-14-2).[1][2] As a key intermediate in the

synthesis of more complex molecules in pharmaceuticals and materials science, unambiguous

structural confirmation is paramount. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The

interpretation of these spectra is grounded in fundamental principles of chemical spectroscopy,

providing a robust framework for researchers, chemists, and quality control professionals.

Methodologies for data acquisition are also presented to ensure reliable and reproducible

results.

Molecular Structure and Spectroscopic Overview
2-Hydroxy-4-methylbenzonitrile is an aromatic compound with the molecular formula

C₈H₇NO and a molecular weight of 133.15 g/mol .[3] Its structure consists of a benzene ring

substituted with a hydroxyl (-OH), a methyl (-CH₃), and a nitrile (-C≡N) group. The relative

positions of these functional groups dictate the molecule's electronic environment and,

consequently, its unique spectroscopic fingerprint.

The hydroxyl group acts as a strong electron-donating group through resonance, while the

nitrile group is a strong electron-withdrawing group. The methyl group is a weak electron-
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donating group. This interplay of electronic effects is directly observable in the NMR, IR, and

MS data, allowing for complete structural elucidation.

Figure 1: Molecular structure of 2-Hydroxy-4-methylbenzonitrile with atom numbering for

NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. For 2-Hydroxy-4-methylbenzonitrile, both ¹H and ¹³C

NMR provide critical information for structural verification.

Proton (¹H) NMR Analysis
The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the hydroxyl proton,

and the methyl protons. The chemical shifts are influenced by the electronic nature of the

substituents.[4]

Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the aromatic ring are in different

chemical environments and will appear as distinct signals. The hydroxyl group's strong

electron-donating effect will shield the ortho and para protons, shifting them upfield (to lower

ppm values). In contrast, the electron-withdrawing nitrile group will deshield adjacent

protons.

Hydroxyl Proton (δ 5.0-6.0 ppm, broad): The phenolic proton signal is typically broad due to

hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on

concentration and the solvent used.

Methyl Protons (δ ~2.3 ppm): The methyl group protons will appear as a sharp singlet, as

there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ ~2.3 Singlet (s) 3H

-OH 5.0 - 6.0 (variable) Broad (br s) 1H

H-5 ~6.7 Doublet (d) 1H

H-3 ~6.8 Singlet (s) 1H

H-6 ~7.3 Doublet (d) 1H

Note: Predicted values are based on established substituent effects in aromatic systems.

Actual experimental values may vary slightly.[5]

Carbon-13 (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals,

corresponding to each unique carbon atom in the molecule. The chemical shifts are highly

indicative of the carbon's local electronic environment.[6]

Nitrile Carbon (δ ~118 ppm): The carbon of the nitrile group (C≡N) typically appears in this

region of the spectrum.

Aromatic Carbons (δ 100-160 ppm): The six aromatic carbons will have distinct chemical

shifts. The carbon bearing the hydroxyl group (C2) will be the most deshielded (highest ppm

value in the aromatic region) due to the direct attachment of the electronegative oxygen

atom. The carbon attached to the nitrile group (C1) will also be downfield.

Methyl Carbon (δ ~20 ppm): The aliphatic methyl carbon appears in the upfield region of the

spectrum, consistent with a standard sp³-hybridized carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ ~20

C1 (-CN) ~103

C2 (-OH) ~158

C3 ~118

C4 (-CH₃) ~142

C5 ~115

C6 ~134

-C≡N ~117

Note: Predicted values are derived from computational models and data from analogous

structures. For accurate predictions, specialized software can be used.[7][8]

NMR Experimental Protocol
A robust and reproducible NMR analysis workflow is critical for accurate structural

determination.

Figure 2: Standardized workflow for NMR spectroscopic analysis.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-4-methylbenzonitrile in

about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) containing a

reference standard like tetramethylsilane (TMS).[9]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

should be optimized (shimming) to ensure high resolution.

Data Acquisition: Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.

Standard pulse programs are used for both experiments.[10]

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via

Fourier Transform. The spectrum is then phased and baseline-corrected. Peaks are
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identified, and for the ¹H spectrum, the signals are integrated to determine the relative

number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The spectrum of 2-Hydroxy-4-methylbenzonitrile will be dominated by absorptions

from the O-H, C≡N, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Phenolic O-H Stretch (H-bonded) 3500 - 3200 Strong, Broad

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H (-CH₃) Stretch 2980 - 2850 Medium

Nitrile C≡N Stretch 2260 - 2220 Strong, Sharp

Aromatic C=C Stretch 1620 - 1450 Medium-Strong

C-O Stretch 1300 - 1000 Strong

Source: Data compiled from standard IR correlation tables.[11][12]

Interpretation:

The most prominent feature will be a strong, broad band in the 3500-3200 cm⁻¹ region,

which is characteristic of the hydrogen-bonded O-H stretch of a phenol.

A strong and sharp absorption peak around 2230 cm⁻¹ provides definitive evidence of the

nitrile (C≡N) functional group.

Multiple peaks in the 1620-1450 cm⁻¹ region are indicative of the carbon-carbon double

bond stretching within the aromatic ring.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering further confirmation of its structure.

Expected Data:

Molecular Ion (M⁺): The exact mass of 2-Hydroxy-4-methylbenzonitrile is 133.0528 Da.[3]

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is

expected at m/z = 133.

M+1 Peak: A smaller peak at m/z = 134 will be present due to the natural abundance of the

¹³C isotope.

Fragmentation Analysis: The molecular ion is often unstable and can fragment in predictable

ways. For phenols and aromatic nitriles, common fragmentation pathways include the loss of

small, stable molecules or radicals.[13][14]

Loss of CO (M-28): Phenolic compounds often undergo rearrangement and lose a molecule

of carbon monoxide, which would lead to a fragment ion at m/z = 105.

Loss of HCN (M-27): Loss of hydrogen cyanide from the nitrile group is a common pathway

for benzonitriles, resulting in a fragment at m/z = 106.

Loss of a Methyl Radical (M-15): Cleavage of the methyl group can lead to a fragment at m/z

= 118.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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